Stannane, trichloro(4-methylphenyl)-
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Overview
Description
Stannane, trichloro(4-methylphenyl)-, also known by its molecular formula C7H7Cl3Sn , is an organotin compound. It is characterized by the presence of a tin atom bonded to three chlorine atoms and a 4-methylphenyl group. This compound is part of the broader class of organotin compounds, which have significant applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trichloro(4-methylphenyl)- typically involves the reaction of tin tetrachloride (SnCl4) with 4-methylphenyl magnesium bromide (C7H7MgBr). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
SnCl4+C7H7MgBr→C7H7Cl3Sn+MgBrCl
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of stannane, trichloro(4-methylphenyl)- involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Stannane, trichloro(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophiles such as alkyl or aryl lithium reagents.
Reduction Reactions: The compound can be reduced to form stannane derivatives with fewer chlorine atoms.
Oxidation Reactions: It can be oxidized to form higher oxidation state tin compounds.
Common Reagents and Conditions:
Substitution: Alkyl or aryl lithium reagents in anhydrous ether.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Hydrogen peroxide (H2O2) in aqueous medium.
Major Products:
Substitution: Formation of organotin compounds with different organic groups.
Reduction: Formation of stannane derivatives with fewer chlorine atoms.
Oxidation: Formation of tin oxides or hydroxides.
Scientific Research Applications
Stannane, trichloro(4-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a tool for studying tin’s biological effects.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC
Mechanism of Action
The mechanism of action of stannane, trichloro(4-methylphenyl)- involves its interaction with various molecular targets. The tin atom can form bonds with sulfur-containing groups in proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular redox balance .
Comparison with Similar Compounds
Stannane (SnH4): A simpler tin hydride with different reactivity and applications.
Tributyltin Hydride (Bu3SnH): A widely used organotin hydride with applications in radical reactions.
Trichlorophenylstannane (C6H5Cl3Sn): Similar structure but with a phenyl group instead of a 4-methylphenyl group
Uniqueness: Stannane, trichloro(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Properties
CAS No. |
51353-34-5 |
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Molecular Formula |
C7H7Cl3Sn |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
trichloro-(4-methylphenyl)stannane |
InChI |
InChI=1S/C7H7.3ClH.Sn/c1-7-5-3-2-4-6-7;;;;/h3-6H,1H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
LLMLKXBRBOGFFA-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C(C=C1)[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
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